molecular formula C8H5F2NO B7876653 2-(2,3-Difluoro-phenoxy)acetonitrile

2-(2,3-Difluoro-phenoxy)acetonitrile

Cat. No.: B7876653
M. Wt: 169.13 g/mol
InChI Key: MVIHBYYWYYFZCZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-phenoxy)acetonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of a difluorophenoxy group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-phenoxy)acetonitrile typically involves the reaction of 2,3-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include amides, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-Difluoro-phenoxy)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-phenoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the nitrile group can participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluoro-phenoxy)acetonitrile
  • 2-(3,4-Difluoro-phenoxy)acetonitrile
  • 2-(2,3-Dichloro-phenoxy)acetonitrile

Uniqueness

2-(2,3-Difluoro-phenoxy)acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

2-(2,3-difluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHBYYWYYFZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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